molecular formula C12H12N6O2S2 B2432427 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891131-82-1

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2432427
CAS No.: 891131-82-1
M. Wt: 336.39
InChI Key: UCQSEFLOWDKPDB-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar triazolopyrimidine cores but different substituents.

    Thiazole Derivatives: Compounds containing thiazole rings with various functional groups.

    Acetamide Derivatives: Compounds with acetamide groups attached to different core structures.

Uniqueness

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 891129-40-1) is a synthetic derivative belonging to the class of triazolo-pyrimidine compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.4 g/mol. Its structure features a triazolo-pyrimidine core linked through a thioether to an acetamide functional group.

PropertyValue
Molecular FormulaC17H19N5O2SC_{17}H_{19}N_{5}O_{2}S
Molecular Weight357.4 g/mol
CAS Number891129-40-1

Antimicrobial Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial effects. For instance, derivatives have shown activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the thioether and acetamide moieties enhances the antimicrobial potency of these compounds by potentially disrupting bacterial cell wall synthesis or function .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, studies have demonstrated that this compound exhibits cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through disruption of microtubule dynamics .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. It shows significant inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These enzymes are crucial in various physiological processes and their inhibition may lead to therapeutic benefits in conditions like cancer and metabolic disorders .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial properties of various triazolo-pyrimidine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics against multiple bacterial strains. This suggests its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S2/c1-6-7(2)18-10(15-9(6)20)16-17-12(18)22-5-8(19)14-11-13-3-4-21-11/h3-4H,5H2,1-2H3,(H,13,14,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQSEFLOWDKPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=NC=CS3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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